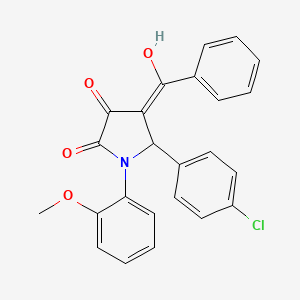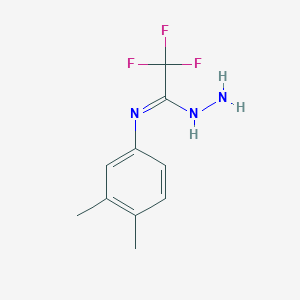![molecular formula C21H15FN2O3 B11047697 (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11047697.png)
(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyldiazenyl group, and a benzodioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone typically involves multiple steps, starting with the preparation of the benzodioxin ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The phenyldiazenyl group is introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the benzodioxin ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group, using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects. For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone
- (3-bromophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone
- (3-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone
Uniqueness
The uniqueness of (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H15FN2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(3-fluorophenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C21H15FN2O3/c22-15-6-4-5-14(11-15)21(25)17-12-19-20(27-10-9-26-19)13-18(17)24-23-16-7-2-1-3-8-16/h1-8,11-13H,9-10H2 |
Clé InChI |
RLWCJYDYCYCQGN-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047622.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11047624.png)

![5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11047628.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047632.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11047634.png)
![6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine](/img/structure/B11047643.png)
![N-{3-methyl-1-[(6-methylpyridin-2-yl)amino]-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047653.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11047660.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11047667.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11047683.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11047684.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11047691.png)
